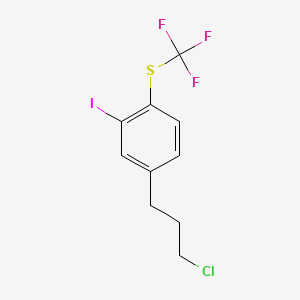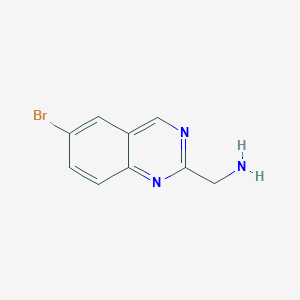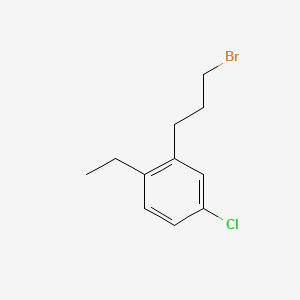
(3,5-Bis(difluoromethyl)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Bis(difluoromethyl)phenyl)hydrazine is a chemical compound with the molecular formula C8H8F4N2 and a molecular weight of 208.16 g/mol This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Métodos De Preparación
The synthesis of (3,5-Bis(difluoromethyl)phenyl)hydrazine typically involves the reaction of 3,5-bis(difluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
(3,5-Bis(difluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Condensation: Condensation reactions with carbonyl compounds can lead to the formation of hydrazones and related derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted phenyl oxides, while reduction may produce difluoromethyl-substituted phenylamines .
Aplicaciones Científicas De Investigación
(3,5-Bis(difluoromethyl)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Mecanismo De Acción
The mechanism of action of (3,5-Bis(difluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to form covalent bonds with various biomolecules, leading to the inhibition of enzymatic activities and disruption of cellular processes. The difluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparación Con Compuestos Similares
(3,5-Bis(difluoromethyl)phenyl)hydrazine can be compared with other similar compounds, such as:
(3,5-Bis(trifluoromethyl)phenyl)hydrazine: This compound has trifluoromethyl groups instead of difluoromethyl groups, which may result in different chemical reactivity and biological activity.
(3,5-Difluoromethylphenyl)amine:
(3,5-Bis(difluoromethyl)phenyl)thiourea: This compound contains a thiourea group instead of a hydrazine group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of difluoromethyl and hydrazine functionalities, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8F4N2 |
|---|---|
Peso molecular |
208.16 g/mol |
Nombre IUPAC |
[3,5-bis(difluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H8F4N2/c9-7(10)4-1-5(8(11)12)3-6(2-4)14-13/h1-3,7-8,14H,13H2 |
Clave InChI |
ASXRLRBIIKHSHC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)F)NN)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


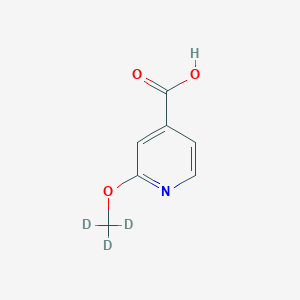
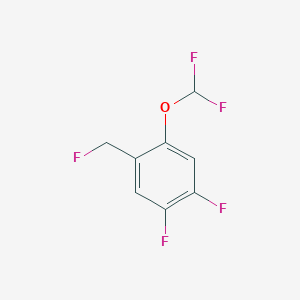
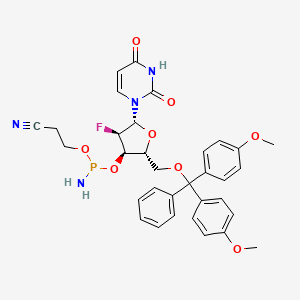
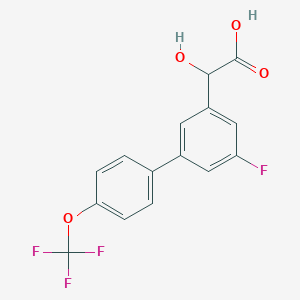

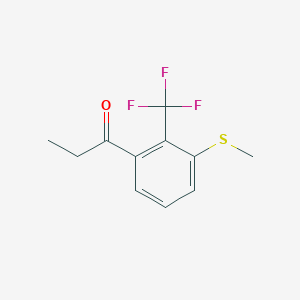
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
